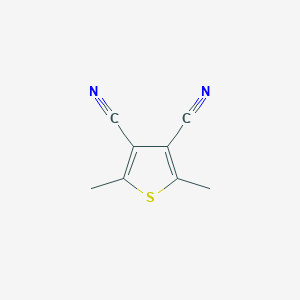

Dimethylthiophene-3,4-dicarbonitrile

Description

Contextual Significance of Thiophene (B33073) Derivatives in Organic Chemistry and Materials Science

Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is a fundamental structural motif in a vast array of organic compounds. chemicalbook.comwikipedia.org Its derivatives are integral to various aspects of organic chemistry and materials science, a significance that stems from several key characteristics. The thiophene ring is electron-rich, which makes it highly reactive towards electrophilic substitution, and its electronic properties can be finely tuned through the introduction of various functional groups. google.com

In the realm of materials science, thiophene derivatives are cornerstone components in the development of organic semiconductors, conducting polymers, and organic light-emitting diodes (OLEDs). The sulfur atom in the thiophene ring contributes to intermolecular interactions, which can facilitate charge transport in organic electronic devices. nih.gov Furthermore, the stability of the thiophene ring allows for the creation of robust materials suitable for long-term applications. The versatility of thiophene chemistry enables the synthesis of complex, conjugated systems with tailored optical and electronic properties, making them indispensable in the quest for advanced materials. google.comresearchgate.net

Overview of Dicyanothiophenes as Versatile Building Blocks

The introduction of two nitrile (cyano) groups onto a thiophene ring gives rise to a class of compounds known as dicyanothiophenes. These molecules are particularly valuable as versatile building blocks in organic synthesis. The strong electron-withdrawing nature of the nitrile groups significantly influences the electronic properties of the thiophene ring, making it more electron-deficient. This electronic modulation is a powerful tool for tuning the energy levels of resulting materials, a critical aspect in the design of organic solar cells and transistors. rsc.org

From a synthetic standpoint, the nitrile groups offer a rich platform for a variety of chemical transformations. They can be hydrolyzed to carboxylic acids, reduced to amines, or participate in cycloaddition reactions to form more complex heterocyclic systems. This chemical reactivity allows for the elaboration of the dicyanothiophene core into a wide range of functional molecules. For instance, the conversion of the nitrile groups can lead to the formation of polymers, macrocycles, and other intricate architectures with specific functions. mdpi.com

Scope and Research Focus on 2,5-Dimethylthiophene-3,4-dicarbonitrile

The specific isomer, 2,5-Dimethylthiophene-3,4-dicarbonitrile, combines the features of a thiophene core, the synthetic versatility of dicyano groups, and the electronic influence of methyl groups. Research on this particular molecule, while not as extensive as on some of its isomers like 3,4-Dimethylthiophene-2,5-dicarbonitrile, is focused on understanding how this unique substitution pattern influences its properties and potential applications. chemicalbook.comchemicalbook.comchemeo.com

The primary research interest lies in its use as a precursor in the synthesis of novel materials. The methyl groups at the 2 and 5 positions can enhance solubility in organic solvents, which is a significant advantage for solution-processable fabrication of electronic devices. At the same time, the 3,4-dicarbonitrile substitution provides a reactive handle for polymerization or for the construction of donor-acceptor systems with interesting photophysical properties.

The synthesis of 2,5-Dimethylthiophene-3,4-dicarbonitrile itself is a key area of investigation, with routes often starting from 2,5-dimethylthiophene (B1293386). chemicalbook.com The characterization of its physical and chemical properties is crucial for predicting its behavior in more complex systems. The table below summarizes some of the known properties of this compound.

| Property | Value |

| CAS Number | 287096-97-3 |

| Molecular Formula | C₈H₆N₂S |

| Molecular Weight | 162.21 g/mol |

Data sourced from ChemicalBook. chemicalbook.com

Further research is directed towards exploring the reactivity of the nitrile groups in 2,5-Dimethylthiophene-3,4-dicarbonitrile and harnessing this reactivity for the creation of new organic materials with tailored electronic and optical properties for applications in fields such as organic electronics and photovoltaics.

Structure

3D Structure

Properties

IUPAC Name |

2,5-dimethylthiophene-3,4-dicarbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2S/c1-5-7(3-9)8(4-10)6(2)11-5/h1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVCYVPSXKDIDGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(S1)C)C#N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Precursors of Dimethylthiophene 3,4 Dicarbonitrile

Established Synthetic Pathways to Dimethylthiophene-3,4-dicarbonitrile

Traditional synthetic routes to thiophene (B33073) dinitriles often involve multi-step processes that build the thiophene ring first, followed by functionalization, or construct the fully substituted ring from acyclic precursors.

The synthesis of thiophene dinitriles, including the target compound, often necessitates sequential reactions to introduce the desired functional groups onto the thiophene core. A common strategy involves the initial synthesis of a substituted thiophene followed by the introduction of the nitrile groups.

One documented pathway to 2,5-Dimethylthiophene-3,4-dicarbonitrile starts from 2,5-dimethylthiophene (B1293386). chemicalbook.com This process involves a two-step reaction sequence:

Bromination: The 2,5-dimethylthiophene is first halogenated, typically using bromine in a solvent like chloroform (B151607), to create 3,4-dibromo-2,5-dimethylthiophene (B1641986). This step activates the 3 and 4 positions for subsequent functionalization.

Cyanation: The dibrominated intermediate is then reacted with a cyanide source, such as copper(I) cyanide (CuCN), in a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) at elevated temperatures. chemicalbook.commdpi.com This nucleophilic substitution reaction replaces the bromine atoms with nitrile groups to yield the final product. chemicalbook.com

This approach is an adaptation of the well-known Rosenmund-von Braun reaction for aryl nitriles. A similar method is used for synthesizing Thiophene-2,5-dicarbonitrile from 2,5-Dibromothiophene and Copper(I) Cyanide. chemicalbook.com Continuous-flow systems have been explored to improve the efficiency and safety of such multi-step syntheses by enabling better thermal control and mixing. flinders.edu.au

Table 1: Multi-step Synthesis of 2,5-Dimethylthiophene-3,4-dicarbonitrile

| Step | Reactant | Reagents/Conditions | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1 | 2,5-Dimethylthiophene | Bromine, Chloroform, Reflux | 3,4-Dibromo-2,5-dimethylthiophene | chemicalbook.com |

The formation of the thiophene ring itself, known as thiophene annulation, is a cornerstone of synthesizing its derivatives. Several classic name reactions provide versatile routes to substituted thiophenes through the cyclization and condensation of acyclic precursors. nih.govyoutube.com

Paal-Knorr Thiophene Synthesis: This method involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent. wikipedia.orgpharmaguideline.comorganic-chemistry.org The dicarbonyl compound provides the four-carbon backbone of the thiophene ring. For 2,5-dimethyl-3,4-dicarbonitrile, a suitably substituted 1,4-dicarbonyl precursor would be required. The mechanism is believed to involve the conversion of the carbonyls to thioketones, followed by cyclization and dehydration. youtube.comorganic-chemistry.org

Gewald Aminothiophene Synthesis: This reaction is a powerful method for preparing 2-aminothiophenes, which can be precursors for further functionalization. pharmaguideline.com The synthesis involves the base-catalyzed condensation of a ketone (or aldehyde) having an α-methylene group with an α-cyanoester or other activated nitrile to form an acrylonitrile (B1666552) derivative. This intermediate then undergoes cyclization with elemental sulfur. pharmaguideline.com

Fiesselmann Thiophene Synthesis: This approach provides access to 3-hydroxythiophenes through the condensation of thioglycolic acid derivatives with compounds like α,β-acetylenic esters. The reaction proceeds via a series of base-catalyzed conjugate additions and an intramolecular Dieckmann condensation.

These condensation and cyclization strategies offer pathways to build the thiophene ring with various substituents, which can then be chemically modified to achieve the target dinitrile structure. researchgate.netmdpi.com

Introducing nitrile groups onto a pre-formed thiophene ring is commonly achieved via nucleophilic aromatic substitution (SNAr). nih.govuoanbar.edu.iq This type of reaction is highly effective on thiophene rings, especially when they are activated by electron-withdrawing groups and contain a good leaving group, such as a halogen. nih.govnumberanalytics.comresearchgate.net The reactivity of thiophenes in SNAr reactions is often greater than that of corresponding benzene (B151609) compounds. uoanbar.edu.iq

The conversion of 3,4-dibromo-2,5-dimethylthiophene to 2,5-dimethylthiophene-3,4-dicarbonitrile using CuCN is a prime example of this strategy. chemicalbook.comnih.gov The reaction mechanism involves the addition of the nucleophile (cyanide) to the thiophene ring to form a Meisenheimer-type intermediate, followed by the elimination of the halide leaving group. nih.govuoanbar.edu.iq

Phase-transfer catalysis (PTC) offers a method to facilitate reactions between reactants in different phases, such as a solid cyanide salt and an organic solution of the thiophene substrate. researchgate.net A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt, transports the cyanide anion from the solid or aqueous phase into the organic phase, where it can react with the halothiophene. This technique can improve reaction rates and yields under milder conditions, offering a more efficient and sustainable approach to nitrile synthesis. researchgate.net

The synthesis of the thiophene ring requires specific acyclic precursors that contain the necessary carbon and sulfur elements. The choice of starting material dictates the substitution pattern of the resulting thiophene. google.com

For Paal-Knorr Synthesis: The key precursors are 1,4-dicarbonyl compounds (e.g., 1,4-diketones). pharmaguideline.comorganic-chemistry.org

For Gewald Synthesis: The reaction starts with a ketone or aldehyde possessing an α-methylene group, an activated nitrile (like malononitrile (B47326) or ethyl cyanoacetate), and elemental sulfur.

For Fiesselmann Synthesis: Precursors include thioglycolic acid derivatives and α,β-acetylenic esters or nitriles.

From Alkynes: Various functionalized alkynes containing a sulfur atom can undergo heterocyclization to form thiophenes. nih.gov For example, 1-mercapto-3-yn-2-ols can be converted to thiophenes using a palladium iodide catalyst. nih.govorganic-chemistry.org

Industrial Precursors: On a larger scale, thiophene itself is produced from simple starting materials like n-butane, butanol, or butadiene reacting with a sulfur source (like carbon disulfide or hydrogen sulfide) at high temperatures over a catalyst. wikipedia.orgpharmaguideline.comgoogle.com

For the specific synthesis of 2,5-Dimethylthiophene-3,4-dicarbonitrile, the most direct precursor for the final functionalization step is 3,4-dihalo-2,5-dimethylthiophene, which is itself derived from 2,5-dimethylthiophene. chemicalbook.com

Table 2: Common Precursors for Thiophene Ring Synthesis

| Synthetic Method | Key Precursors | Sulfur Source | Reference |

|---|---|---|---|

| Paal-Knorr | 1,4-Dicarbonyl compounds | Phosphorus pentasulfide (P₄S₁₀), Lawesson's Reagent | wikipedia.orgorganic-chemistry.org |

| Gewald | Ketone/Aldehyde + Activated Nitrile | Elemental Sulfur (S₈) | pharmaguideline.com |

| Fiesselmann | Thioglycolic acid derivatives + α,β-acetylenic esters/nitriles | Internal (from precursor) |

Advanced Synthetic Approaches and Process Optimization

Modern synthetic organic chemistry focuses on developing more efficient, selective, and sustainable methods. For substituted thiophenes, this translates to achieving high regioselectivity and functional group tolerance.

Achieving the precise 2,5-dimethyl-3,4-dicarbonitrile substitution pattern requires excellent control over the position of functionalization, a concept known as regioselectivity. Several advanced strategies have been developed to synthesize fully and specifically substituted thiophenes.

One powerful technique involves successive metalation and trapping with electrophiles. nih.gov For instance, starting from a readily available compound like 2,5-dichlorothiophene, the 3- and 4-positions can be successively metalated using a strong, non-nucleophilic base like TMPMgCl·LiCl (2,2,6,6-tetramethylpiperidylmagnesium chloride lithium chloride). nih.gov After each metalation step, an electrophile can be introduced. To synthesize the target molecule's core structure, this could involve introducing methyl groups via an appropriate electrophile. Subsequent functionalization at the remaining positions could then provide the dinitrile.

Another approach is the catalyst-controlled hydroarylation of alkynes. acs.org For example, cobalt-catalyzed hydroarylation polyaddition has been used for the regioselective synthesis of thiophene-based polymers. acs.org Amide groups on the thiophene ring can act as directing groups, guiding a metal catalyst to activate specific C-H bonds for reaction, ensuring high regioselectivity. acs.org While demonstrated for polymers, these principles of directed C-H activation are applicable to small molecule synthesis, allowing for the construction of complex substitution patterns that are difficult to achieve with classical methods. These methods provide a direct and atom-economical route to highly substituted thiophenes. nih.gov

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of 2,5-dimethylthiophene-3,4-dicarbonitrile is an area with potential for significant improvement over traditional methods. Key principles of green chemistry include the use of safer solvents, improving atom economy, employing catalytic reactions, and using renewable feedstocks.

One of the most established green synthetic routes for thiophene derivatives is the Gewald reaction . wikipedia.org This is a multi-component reaction that involves the condensation of a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base to form a 2-aminothiophene. wikipedia.orgorganic-chemistry.org The Gewald reaction is inherently green due to its high atom economy, as it combines multiple starting materials into a single product in one step, reducing waste. While the direct synthesis of 2,5-dimethylthiophene-3,4-dicarbonitrile via the Gewald reaction is not reported, it could potentially be used to synthesize a precursor which is then further functionalized. For instance, a variation of the Gewald reaction could theoretically produce a 2-amino-5-methylthiophene-3-carbonitrile (B129202) derivative, which would then require further steps to introduce the second nitrile group and the second methyl group. The use of microwave irradiation has been shown to improve yields and reduce reaction times for the Gewald reaction, further enhancing its green credentials. wikipedia.org

Another key aspect of greening the synthesis of thiophenes is the choice of solvent. Traditional syntheses often employ hazardous solvents. Research into greener alternatives has explored the use of water, ionic liquids, or deep eutectic solvents for thiophene synthesis. mdpi.com For the cyanation step in the synthesis of 2,5-dimethylthiophene-3,4-dicarbonitrile, replacing high-boiling and toxic solvents like DMF with a greener alternative would significantly improve the environmental profile of the process.

The development of catalytic systems is also central to green chemistry. For the cyanation step, exploring more efficient and less toxic catalysts than copper(I) cyanide could be a valuable research direction.

The table below outlines some potential applications of green chemistry principles to the synthesis of 2,5-Dimethylthiophene-3,4-dicarbonitrile.

| Green Chemistry Principle | Potential Application in Synthesis |

| Atom Economy | Utilization of multi-component reactions like the Gewald reaction to construct the thiophene ring. wikipedia.org |

| Safer Solvents | Replacement of hazardous solvents like chloroform and DMF with greener alternatives such as water, ionic liquids, or 2-methyltetrahydrofuran (B130290) (2-MeTHF). mdpi.com |

| Energy Efficiency | Use of microwave-assisted synthesis to reduce reaction times and energy consumption, particularly in the Gewald reaction. wikipedia.org |

| Catalysis | Development of more efficient and less toxic catalysts for the cyanation step to replace stoichiometric copper(I) cyanide. |

| Table 2: Potential Green Chemistry Approaches. |

Chemical Reactivity and Transformation Mechanisms of Dimethylthiophene 3,4 Dicarbonitrile

Electrophilic Aromatic Substitution on the Thiophene (B33073) Ring

Electrophilic aromatic substitution in substituted thiophenes is a well-studied area of organic chemistry. The outcome of such reactions on 2,5-Dimethylthiophene-3,4-dicarbonitrile is dictated by the electronic effects of the methyl and nitrile groups.

Nitration and Halogenation Reactions

Specific literature on the direct nitration and halogenation of 2,5-Dimethylthiophene-3,4-dicarbonitrile is not extensively available. However, the synthesis of this compound involves a bromination step. The synthesis of 2,5-Dimethyl-thiophene-3,4-dicarbonitrile can be achieved from 2,5-dimethylthiophene (B1293386), which undergoes bromination followed by cyanation. chemicalbook.com

In a related compound, 2,5-dimethyl-3,4-dinitrothiophene (B14613727), the nitro groups can be displaced by nucleophiles such as morpholine (B109124) and piperidine (B6355638). rsc.org This suggests that the positions occupied by the nitrile groups are susceptible to substitution, although this is a nucleophilic rather than electrophilic substitution.

For electrophilic nitration, reagents like a mixture of nitric acid and sulfuric acid are typically used. For halogenation, common reagents include elemental bromine or chlorine, often in the presence of a Lewis acid catalyst. Given the deactivating nature of the nitrile groups, harsh reaction conditions might be necessary for these electrophilic substitutions to occur on the thiophene ring itself, if at all.

Regioselectivity Influences of Methyl and Nitrile Substituents

The regioselectivity of electrophilic aromatic substitution on the 2,5-Dimethylthiophene-3,4-dicarbonitrile ring is a balance of the directing effects of the substituents.

Methyl Groups (-CH₃): The two methyl groups at the 2- and 5-positions are electron-donating through an inductive effect and hyperconjugation. They are activating groups and direct incoming electrophiles to the ortho and para positions. In the case of a thiophene ring, this corresponds to the adjacent free positions.

Nitrile Groups (-CN): The two nitrile groups at the 3- and 4-positions are strongly electron-withdrawing due to the electronegativity of the nitrogen atom and the resonance effect of the triple bond. They are deactivating groups and direct incoming electrophiles to the meta positions relative to themselves.

In 2,5-Dimethylthiophene-3,4-dicarbonitrile, all the positions on the thiophene ring (2, 3, 4, and 5) are substituted. Therefore, electrophilic aromatic substitution would likely occur at the methyl groups (benzylic positions) rather than on the thiophene ring itself, which is deactivated by the two nitrile groups. If substitution on the ring were to occur, it would likely require forcing conditions and could lead to a mixture of products or decomposition.

Reactions Involving the Nitrile Functionality

The nitrile groups in 2,5-Dimethylthiophene-3,4-dicarbonitrile are versatile functional groups that can undergo a variety of transformations.

Hydrolysis and Derivatization of Cyano Groups

The nitrile groups can be hydrolyzed to carboxylic acids under acidic or basic conditions. For instance, the hydrolysis of related thiophene-2,5-dicarboxylic acid diesters yields the corresponding dicarboxylic acid. google.com A process for preparing thiophene-2,5-dicarboxylic acid involves the hydrolysis of the corresponding dicarbonyl chloride. google.com Similarly, 2,5-dimethylfuran-3,4-dicarboxylic acid can be synthesized by the hydrolysis of the corresponding dinitrile precursor. google.com This suggests that 2,5-Dimethylthiophene-3,4-dicarbonitrile can be hydrolyzed to 2,5-Dimethylthiophene-3,4-dicarboxylic acid.

The hydrolysis typically proceeds in two stages, first forming an amide intermediate, which is then further hydrolyzed to the carboxylic acid.

Derivatization of the nitrile groups can lead to a wide range of other functional groups. For example, nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride.

Cycloaddition and Cross-Coupling Chemistry

Thiophene derivatives are valuable substrates in cycloaddition and cross-coupling reactions for the synthesis of more complex molecules.

While specific examples of 2,5-Dimethylthiophene-3,4-dicarbonitrile in cycloaddition reactions are not readily found, the electron-deficient nature of the double bonds in the thiophene ring, enhanced by the electron-withdrawing nitrile groups, could potentially allow it to act as a dienophile in Diels-Alder reactions. mdpi.com Formal [3+2] cycloaddition reactions are also known for electron-rich aryl epoxides with alkenes. mdpi.com

Diels-Alder Reactions as a Diene Component

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. masterorganicchemistry.com The aromaticity of the thiophene ring makes it a generally unreactive diene in such cycloadditions. For the reaction to proceed, the aromatic character must be disrupted, which typically requires high temperatures or specific modifications to the thiophene ring. nih.gov

Studies on the parent compound, 2,5-dimethylthiophene, have shown that it can undergo cycloaddition with potent dienophiles like N-arylmaleimides, though conditions may require elevated temperatures. nih.gov For 2,5-Dimethylthiophene-3,4-dicarbonitrile, the presence of two strongly electron-withdrawing nitrile groups at the 3 and 4 positions is expected to significantly decrease the electron density of the thiophene ring. This deactivation further reduces the reactivity of the diene system, making it an even poorer candidate for Diels-Alder reactions compared to its parent, 2,5-dimethylthiophene.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide or triflate, is particularly versatile for functionalizing heterocyclic compounds like thiophenes. libretexts.orgnih.gov The general catalytic cycle involves three key steps: oxidative addition of the palladium catalyst to the organic halide, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

While direct Suzuki-Miyaura coupling of 2,5-Dimethylthiophene-3,4-dicarbonitrile itself has not been extensively documented in the provided literature, its synthesis often proceeds from halogenated thiophene precursors. chemicalbook.com These precursors are ideal substrates for such cross-coupling reactions. For instance, a di-brominated thiophene can be selectively functionalized at one or both positions to build more complex molecular architectures. nih.gov The reaction is compatible with a wide range of functional groups, and conditions can be optimized by selecting the appropriate catalyst, ligand, base, and solvent system. libretexts.orgnih.gov

| Component | Examples | Function |

|---|---|---|

| Palladium Catalyst (Precursor) | Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂ | The active species that drives the catalytic cycle. libretexts.org |

| Ligand | Phosphine-based (e.g., SPhos, PPh₃) | Stabilizes the palladium center and enhances its reactivity. libretexts.org |

| Base | Na₂CO₃, K₂CO₃, K₃PO₄ | Activates the organoboron species for the transmetalation step. libretexts.org |

| Solvent | Toluene, Dioxane, THF, often with water | Solubilizes reactants and facilitates the reaction. Aqueous or biphasic systems are common. nih.gov |

Polymerization and Oligomerization Behavior

The unique electronic structure of 2,5-Dimethylthiophene-3,4-dicarbonitrile, featuring electron-donating methyl groups and electron-withdrawing nitrile groups, makes it an interesting candidate monomer for creating functional polymers.

Role as a Monomer in Conjugated Polymer Synthesis

In the field of organic electronics, donor-acceptor (D-A) conjugated polymers are highly sought after for their tunable electronic properties. These materials consist of alternating electron-rich (donor) and electron-poor (acceptor) units along the polymer backbone. mdpi.com The 2,5-Dimethylthiophene-3,4-dicarbonitrile unit is a strong candidate for an acceptor monomer. The two nitrile groups are powerful electron-withdrawing groups, which would significantly lower the frontier molecular orbital energy levels (HOMO and LUMO) of a resulting polymer.

Polymerization to incorporate this monomer would typically proceed via palladium-catalyzed cross-coupling reactions, such as Stille or Suzuki coupling. mdpi.comrsc.org This requires converting the monomer into a di-functionalized version, for example, by halogenating the methyl groups or by starting from a di-halo-dicyano-thiophene and coupling it with a di-boronic ester or di-stannane comonomer. The resulting D-A polymers could exhibit narrow bandgaps and have applications in organic field-effect transistors (OFETs) and organic solar cells. rsc.orgmdpi.com

Influence of Methyl Groups on Polymerization Reactivity and Steric Hindrance

In typical thiophene polymerizations, C-C bonds are formed at the 2- and 5-positions of the thiophene ring. In 2,5-Dimethylthiophene-3,4-dicarbonitrile, these positions are occupied by methyl groups. This structure prevents direct polymerization through common methods like oxidative polymerization with FeCl₃ or coupling reactions that require leaving groups (like bromine or iodine) at these alpha-positions.

To use this compound as a monomer, the methyl groups would first need to be functionalized, for instance, converted into bromomethyl groups. However, the presence of substituents on the thiophene backbone can introduce steric hindrance. Bulky groups can cause the thiophene rings in the polymer chain to twist relative to each other. This increased dihedral angle disrupts the π-orbital overlap along the backbone, which can lead to a wider bandgap and reduced charge carrier mobility. While the methyl groups themselves are relatively small, their placement could influence the final conformation and electronic properties of the polymer.

Noncovalent Interactions in Polymer Structures

Noncovalent interactions (NCIs) play a critical role in determining the solid-state morphology and electronic properties of conjugated polymers. mdpi.com For polymers incorporating the 2,5-Dimethylthiophene-3,4-dicarbonitrile unit, several key NCIs are anticipated.

The most significant is the potential for intramolecular sulfur-nitrogen (S···N) interactions between the thiophene sulfur atom and the nitrogen atom of the adjacent nitrile group. This type of interaction can act as a "conformational lock," promoting a more planar backbone structure. A planar backbone enhances π-conjugation, which is beneficial for charge transport. In the solid state, intermolecular interactions such as π-π stacking between polymer chains and potential hydrogen bonding (e.g., C-H···N) would further govern the material's packing and morphology. nih.govnih.gov These well-ordered structures are essential for efficient charge transport in electronic devices. mdpi.com

Spectroscopic and Structural Elucidation Methodologies for Dimethylthiophene 3,4 Dicarbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For 2,5-dimethylthiophene-3,4-dicarbonitrile, both ¹H and ¹³C NMR would provide critical data for structural verification.

The ¹H NMR spectrum of 2,5-dimethylthiophene-3,4-dicarbonitrile is anticipated to be relatively simple, reflecting the molecule's symmetry. The key feature would be a single resonance signal for the six protons of the two equivalent methyl groups attached to the thiophene (B33073) ring at positions 2 and 5. The chemical shift of these protons would likely appear in the region of δ 2.0-3.0 ppm. This prediction is based on data from similar substituted thiophenes, where methyl groups on the thiophene ring typically resonate in this range. The signal would be a singlet, as there are no adjacent protons to cause splitting.

Expected ¹H NMR Data for 2,5-Dimethylthiophene-3,4-dicarbonitrile

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|

The ¹³C NMR spectrum provides essential information about the carbon skeleton of the molecule. For 2,5-dimethylthiophene-3,4-dicarbonitrile, four distinct signals would be expected due to the molecule's symmetry. These would correspond to the methyl carbons, the carbons of the thiophene ring attached to the methyl groups (C2 and C5), the carbons of the thiophene ring attached to the nitrile groups (C3 and C4), and the carbons of the nitrile groups themselves. The nitrile carbons are characteristically found further downfield.

Expected ¹³C NMR Data for 2,5-Dimethylthiophene-3,4-dicarbonitrile

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

|---|---|

| -CH₃ | 14 - 20 |

| C2, C5 (thiophene ring) | 130 - 145 |

| C3, C4 (thiophene ring) | 105 - 120 |

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is instrumental in identifying the functional groups present in a molecule.

The IR spectrum of 2,5-dimethylthiophene-3,4-dicarbonitrile would be dominated by a strong, sharp absorption band characteristic of the nitrile (C≡N) stretching vibration. This band is typically observed in the range of 2200-2260 cm⁻¹. The presence of the thiophene ring would be indicated by C-S stretching vibrations, although these can be weak and appear in the fingerprint region (below 1500 cm⁻¹). C-H stretching vibrations from the methyl groups would be observed around 2850-3000 cm⁻¹.

Expected IR Absorption Bands for 2,5-Dimethylthiophene-3,4-dicarbonitrile

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C-H (stretch, sp³) | 2850 - 3000 | Medium |

| C≡N (stretch, nitrile) | 2200 - 2260 | Strong, Sharp |

| C=C (stretch, thiophene ring) | ~1400 - 1600 | Medium to Weak |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

In an electron ionization (EI) mass spectrum of 2,5-dimethylthiophene-3,4-dicarbonitrile, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight of approximately 162.21 g/mol . chemicalbook.com The fragmentation pattern would likely involve the loss of methyl groups (-CH₃) and potentially the nitrile groups (-CN), leading to fragment ions that can help to confirm the structure. The presence of a sulfur atom would also give a characteristic isotopic pattern for the molecular ion peak (an M+2 peak approximately 4.4% of the M peak intensity).

Expected Mass Spectrometry Data for 2,5-Dimethylthiophene-3,4-dicarbonitrile

| Ion | Expected m/z | Description |

|---|---|---|

| [M]⁺ | 162 | Molecular Ion |

| [M-CH₃]⁺ | 147 | Loss of a methyl group |

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides critical insights into the molecular orbital energies and transitions within 2,5-Dimethylthiophene-3,4-dicarbonitrile. The interaction of the compound with ultraviolet and visible light induces the promotion of electrons from lower to higher energy orbitals, the analysis of which reveals fundamental information about its electronic structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The UV-Vis spectrum of an organic molecule is dictated by the electronic transitions that can occur upon absorption of electromagnetic radiation. For 2,5-Dimethylthiophene-3,4-dicarbonitrile, the key structural features—the aromatic thiophene ring, the nitrile functional groups (C≡N), and the methyl substituents—give rise to characteristic absorption bands. The primary transitions observed are typically π → π* and n → π*.

π → π Transitions:* These high-intensity absorptions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of conjugated systems like the thiophene ring and the nitrile groups. The conjugated system in 2,5-Dimethylthiophene-3,4-dicarbonitrile is expected to result in absorption bands in the UV region. researchgate.net

n → π Transitions:* These transitions involve the promotion of an electron from a non-bonding orbital (n), such as the lone pair on the nitrogen atom of the nitrile groups, to a π* antibonding orbital. These transitions are generally of much lower intensity than π → π* transitions. researchgate.net

The presence of both electron-donating (methyl) and electron-withdrawing (dinitrile) groups on the thiophene ring creates a "push-pull" system, which significantly influences the energy of these electronic transitions.

Analysis of Charge Transfer Bands

The specific arrangement of substituents in 2,5-Dimethylthiophene-3,4-dicarbonitrile makes it a classic example of a donor-acceptor (D-A) molecule. The electron-donating methyl groups (donors) enrich the thiophene ring with electron density, while the strongly electron-withdrawing cyano groups (acceptors) pull electron density away. This electronic asymmetry facilitates intramolecular charge transfer (ICT) upon photoexcitation. rsc.orgacs.org

An ICT transition involves the effective movement of an electron from the donor part of the molecule to the acceptor part. This results in a new, low-energy absorption band that is highly sensitive to the molecular environment. diva-portal.orgrsc.org A key characteristic of this ICT band is its solvatochromic behavior—the shifting of its absorption maximum (λmax) with changes in solvent polarity. rsc.orgrsc.orgresearchgate.net

Positive Solvatochromism: In many D-A systems, an increase in solvent polarity leads to a stabilization of the more polar excited state, causing a red-shift (a shift to a longer wavelength) in the absorption maximum. rsc.org The study of this solvatochromism by measuring UV-Vis spectra in a series of solvents with varying polarities can confirm the charge-transfer nature of the electronic transition and provide information about the change in dipole moment between the ground and excited states. nih.gov

X-ray Diffraction Techniques

While spectroscopy probes the electronic properties of a molecule, X-ray diffraction techniques provide definitive information about its three-dimensional structure in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. jst.go.jp

Single-Crystal X-ray Crystallography for Three-Dimensional Structure Determination

Single-Crystal X-ray Crystallography (SCXRD) is the most powerful method for determining the exact atomic arrangement of a crystalline compound. jst.go.jp Although specific crystallographic data for 2,5-Dimethylthiophene-3,4-dicarbonitrile is not available in the retrieved literature, data for the closely related compound 2,5-Diaminothiophene-3,4-dicarbonitrile provides an excellent illustration of the detailed structural insights that can be obtained. nih.govnih.gov

In the structure of the diamino analog, the molecule is planar and crystallizes in the orthorhombic system. nih.gov The analysis reveals crucial details, such as the C-S bond length of 1.750 Å and unequal C-C bond distances within the thiophene ring, indicating varying degrees of double-bond character. nih.gov Such data is fundamental for understanding the electronic distribution and bonding within the heterocyclic core. The crystal packing is stabilized by hydrogen-bonding associations between the amino and cyano groups, forming a three-dimensional network. nih.govnih.gov For 2,5-Dimethylthiophene-3,4-dicarbonitrile, one would expect van der Waals interactions to play the dominant role in the crystal packing. nih.gov

Table 1: Representative Crystallographic Data for the Analogous Compound 2,5-Diaminothiophene-3,4-dicarbonitrile Note: This data is for a structurally similar compound and is presented to demonstrate the capabilities of the analytical method.

| Parameter | Value | Reference |

| Chemical Formula | C₆H₄N₄S | nih.gov |

| Crystal System | Orthorhombic | nih.gov |

| Space Group | Pnma | nih.gov |

| a (Å) | 3.9231 (2) | nih.gov |

| b (Å) | 13.8213 (12) | nih.gov |

| c (Å) | 12.6465 (11) | nih.gov |

| Volume (ų) | 685.72 (9) | nih.gov |

| Z | 4 | nih.gov |

| C-S Bond Length (Å) | 1.750 (4) | nih.gov |

| C-Ncyano Bond Length (Å) | 1.149 (5) | nih.gov |

Powder X-ray Diffraction for Bulk Crystalline Characterization

Powder X-ray Diffraction (PXRD) is a complementary technique used to analyze a polycrystalline or powdered solid. researchgate.net While SCXRD provides the structure of a single perfect crystal, PXRD is essential for characterizing the bulk material, ensuring phase purity and consistency. researchgate.net The technique is particularly important for organic materials which are often difficult to grow as large single crystals. jst.go.jpaip.org

A PXRD experiment generates a diffractogram, which is a plot of scattered X-ray intensity versus the scattering angle (2θ). This pattern serves as a unique "fingerprint" for a specific crystalline solid. For 2,5-Dimethylthiophene-3,4-dicarbonitrile, PXRD would be used to:

Confirm that the bulk synthesized powder corresponds to the same crystalline phase as the single crystal used for SCXRD analysis.

Identify the presence of any crystalline impurities or different polymorphic forms.

Determine lattice parameters for the bulk material. aip.org

Recent advancements have even enabled the determination of crystal structures ab initio from high-quality powder diffraction data, which is especially valuable when single crystals cannot be obtained. researchgate.netaip.org

Advanced Spectroscopic Techniques

To achieve a comprehensive characterization, UV-Vis spectroscopy and X-ray diffraction are often supplemented by other spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to confirm the molecular structure of 2,5-Dimethylthiophene-3,4-dicarbonitrile in solution. ¹H NMR would show distinct signals for the methyl protons, while ¹³C NMR would provide evidence for each unique carbon atom, including those in the thiophene ring, the methyl groups, and the nitrile groups. chemicalbook.commdpi.com

Vibrational Spectroscopy (FT-IR and Raman): Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are powerful tools for identifying functional groups by probing their characteristic vibrational modes. nih.goviosrjournals.org For this compound, these techniques would clearly show a strong, sharp absorption corresponding to the C≡N stretch of the nitrile groups (typically around 2230 cm⁻¹). mdpi.com Vibrations associated with the C-S bond and the substituted thiophene ring would also be identifiable, providing further confirmation of the molecular structure. iosrjournals.orgscienceacademique.com

These advanced techniques, when used in concert, provide a complete and unambiguous elucidation of the structure and electronic nature of 2,5-Dimethylthiophene-3,4-dicarbonitrile.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For dimethylthiophene-3,4-dicarbonitrile, an XPS analysis would provide critical information about the integrity of the compound and the bonding environments of its constituent atoms: carbon, nitrogen, and sulfur.

Expected Research Findings:

An XPS spectrum of this compound would be expected to show distinct peaks corresponding to the core level electrons of sulfur (S 2p), carbon (C 1s), and nitrogen (N 1s).

Sulfur (S 2p): The binding energy of the S 2p peak would be characteristic of a sulfur atom in a thiophene ring. Deviations from the expected binding energy could indicate oxidation of the sulfur atom or other chemical modifications. In a study on sulfur in rubber compounds, S 1s peaks were resolved to differentiate between sulfur atoms bonded to carbon and those bonded to other sulfur atoms, a principle that would apply here to confirm the C-S-C bonding of the thiophene ring.

Nitrogen (N 1s): The N 1s peak would be indicative of the nitrile functional groups (-C≡N). Its position would confirm the presence and chemical state of the nitrogen atoms.

Carbon (C 1s): The high-resolution C 1s spectrum would be particularly informative. It would be expected to be deconvoluted into multiple peaks representing the different chemical environments of the carbon atoms:

The carbon atoms of the methyl groups (-CH₃).

The carbon atoms of the thiophene ring bonded to other carbons and sulfur.

The carbon atoms of the nitrile groups (-C≡N).

The relative areas of these deconvoluted peaks would correspond to the stoichiometric ratios of the different types of carbon atoms in the molecule, providing a means to verify the compound's structure.

Hypothetical XPS Data for this compound:

Below is an interactive table illustrating the kind of data that would be obtained from an XPS analysis of this compound. The binding energies are hypothetical and based on typical values for similar organic compounds.

| Element | Core Level | Hypothetical Binding Energy (eV) | Information Provided |

| Carbon | C 1s | ~284.8 | Adventitious carbon reference |

| ~285.5 | C-C/C-H (from methyl groups) | ||

| ~286.5 | C-S (in thiophene ring) | ||

| ~287.0 | C-CN (in thiophene ring) | ||

| ~288.0 | -C≡N (nitrile group) | ||

| Nitrogen | N 1s | ~399.5 | -C≡N (nitrile group) |

| Sulfur | S 2p | ~164.0 | C-S-C (in thiophene ring) |

Transient Electron Paramagnetic Resonance (TREPR) Spectroscopy for Excited State Studies

Transient Electron Paramagnetic Resonance (TREPR) spectroscopy is a powerful technique for studying the transient paramagnetic species, such as triplet excited states and radical pairs, that are generated upon photoexcitation. nih.govnih.govtrepr.de For a molecule like this compound, which has a π-conjugated system, TREPR would be invaluable for understanding its photophysical properties and excited-state dynamics. worktribe.comepfl.chresearchgate.net

Expected Research Findings:

Upon pulsed laser excitation, this compound could populate a triplet excited state via intersystem crossing from the initially formed singlet excited state. TREPR spectroscopy would be able to detect and characterize this transient triplet state.

Triplet State Identification: A TREPR spectrum would provide definitive evidence for the formation of a triplet state. The spectrum would be characterized by a pattern of absorptive and emissive signals, which arise from the preferential population of certain spin sublevels of the triplet state, a phenomenon known as electron spin polarization.

Zero-Field Splitting Parameters: The analysis of the TREPR spectrum would yield the zero-field splitting (ZFS) parameters, D and E. These parameters are highly sensitive to the electronic and geometric structure of the triplet state, providing information about the distribution of the two unpaired electrons over the molecule.

Kinetics and Dynamics: Time-resolved TREPR measurements would allow for the determination of the kinetics of the triplet state, including its rise time (related to the rate of intersystem crossing) and its decay lifetime. This provides insight into the processes by which the molecule deactivates from its excited state. The study of other thiophene derivatives has shown that processes like ring-opening can be involved in the excited-state dynamics. nih.gov

Hypothetical TREPR Data for the Photoexcited Triplet State of this compound:

The following interactive table presents the type of parameters that could be extracted from a TREPR study of this compound in a frozen solution.

| Parameter | Hypothetical Value | Significance |

| Zero-Field Splitting (D) | > 0.1 cm⁻¹ | Relates to the average distance between the two unpaired electrons. |

| Zero-Field Splitting (E) | < D/3 | Indicates the deviation from axial symmetry of the electron spin distribution. |

| Triplet Lifetime (τ) | Microseconds to milliseconds | Reflects the stability of the excited triplet state. |

| Intersystem Crossing Rate (k_ISC) | Nanoseconds⁻¹ | Describes the efficiency of triplet state formation. |

Computational and Theoretical Investigations of Dimethylthiophene 3,4 Dicarbonitrile

Quantum Mechanical Calculations

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone for investigating the electronic properties of organic molecules from first principles.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. mdpi.com It is frequently employed to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier orbitals are crucial in determining a molecule's chemical reactivity and its electronic properties. mdpi.com The HOMO level is related to the electron-donating ability of a molecule, while the LUMO level corresponds to its electron-accepting ability. mdpi.com

For 2,5-dimethylthiophene-3,4-dicarbonitrile, the electron-donating methyl groups (-CH₃) are expected to raise the energy of the HOMO, while the strongly electron-withdrawing dicarbonitrile (-CN) groups at the 3 and 4 positions would significantly lower the energy of the LUMO. scielo.br This combination of donor and acceptor moieties on the thiophene (B33073) ring suggests that the molecule will have a pronounced intramolecular charge transfer character. DFT calculations, often using hybrid functionals like B3LYP with various basis sets (e.g., 6-31G(d) or 6-311++G(d,p)), can precisely quantify these energy levels. mdpi.comresearchgate.net

Table 1: Representative Predicted HOMO/LUMO Energies for Substituted Thiophenes This table presents hypothetical data for 2,5-Dimethylthiophene-3,4-dicarbonitrile based on trends observed in related molecules, as specific experimental or computational values are not readily available in the cited literature.

| Compound | HOMO (eV) | LUMO (eV) | Computational Method |

|---|---|---|---|

| Thiophene | -6.9 | -0.5 | DFT/B3LYP/6-31G(d) |

| 2,5-Dimethylthiophene (B1293386) | -6.5 | -0.3 | DFT/B3LYP/6-31G(d) |

| Thiophene-3,4-dicarbonitrile | -7.5 | -2.5 | DFT/B3LYP/6-31G(d) |

| 2,5-Dimethylthiophene-3,4-dicarbonitrile (Hypothetical) | -7.2 | -2.8 | DFT/B3LYP/6-31G(d) |

The electronic gap energy (or HOMO-LUMO gap) is the difference between the HOMO and LUMO energy levels. mdpi.com This value is a critical parameter that influences the electronic and optical properties of a material. A smaller energy gap generally correlates with higher chemical reactivity and lower kinetic stability. mdpi.com Molecules with small HOMO-LUMO gaps are often colored and can be more easily oxidized or reduced.

The HOMO-LUMO gap is instrumental in predicting the potential of a molecule for use in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). rsc.org For 2,5-dimethylthiophene-3,4-dicarbonitrile, the combined effect of the donor and acceptor groups is anticipated to result in a relatively small energy gap, making it a candidate for semiconductor applications. The energy gap can be readily calculated from the DFT-predicted HOMO and LUMO energies. researchgate.net

Table 2: Representative Calculated Electronic Gap Energies This table presents hypothetical data for 2,5-Dimethylthiophene-3,4-dicarbonitrile based on trends observed in related molecules.

| Compound | HOMO (eV) | LUMO (eV) | Electronic Gap (eV) |

|---|---|---|---|

| Thiophene | -6.9 | -0.5 | 6.4 |

| 2,5-Dimethylthiophene | -6.5 | -0.3 | 6.2 |

| Thiophene-3,4-dicarbonitrile | -7.5 | -2.5 | 5.0 |

| 2,5-Dimethylthiophene-3,4-dicarbonitrile (Hypothetical) | -7.2 | -2.8 | 4.4 |

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to predict the electronic absorption spectra of molecules. materialsciencejournal.org By calculating the excitation energies and oscillator strengths, one can simulate the UV-Vis absorption spectrum. The lowest energy absorption band typically corresponds to the HOMO-LUMO transition. For molecules with significant intramolecular charge transfer (ICT), this absorption band can be sensitive to the polarity of the solvent. materialsciencejournal.org

Given the donor-acceptor structure of 2,5-dimethylthiophene-3,4-dicarbonitrile, it is expected to exhibit strong absorption in the UV-visible region. The position of the maximum absorption wavelength (λmax) is related to the HOMO-LUMO gap; a smaller gap generally leads to a longer wavelength (red-shifted) absorption. researchgate.net TD-DFT calculations can provide a theoretical λmax value, which is invaluable for guiding experimental studies. materialsciencejournal.org

Table 3: Representative Predicted Optical Absorption Data This table presents hypothetical data for 2,5-Dimethylthiophene-3,4-dicarbonitrile based on trends observed in related molecules.

| Compound | Calculated λmax (nm) | Primary Electronic Transition |

|---|---|---|

| Thiophene | 231 | π → π |

| 2,5-Dimethylthiophene | 240 | π → π |

| Thiophene-3,4-dicarbonitrile | 285 | π → π* with ICT character |

| 2,5-Dimethylthiophene-3,4-dicarbonitrile (Hypothetical) | 310 | π → π* with strong ICT character |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of molecular systems, providing insights into conformational changes and intermolecular interactions. researchgate.netmdpi.com

Conformational analysis investigates the different spatial arrangements of atoms in a molecule and their relative energies. For substituted thiophenes, a key aspect is the planarity of the thiophene ring and the rotational barriers of the substituent groups. acs.org While the thiophene ring itself is planar, bulky substituents can induce steric hindrance, leading to non-planar conformations. acs.org

In 2,5-dimethylthiophene-3,4-dicarbonitrile, the methyl and cyano groups are relatively small. However, their rotation around the C-C single bonds connecting them to the thiophene ring will have specific energy profiles. MD simulations can be used to explore the potential energy surface associated with these torsional angles, identifying the most stable conformations and the energy barriers between them. cwu.edu This information is crucial for understanding how the molecule might pack in a solid state and how its conformation might influence its electronic properties.

The presence of both electron-donating (methyl) and electron-withdrawing (dicyano) groups on the thiophene ring makes 2,5-dimethylthiophene-3,4-dicarbonitrile a classic "push-pull" system. unibo.it In such systems, there is a significant intramolecular charge transfer (ICT) from the donor part of the molecule to the acceptor part upon electronic excitation. unibo.it

MD simulations, when combined with quantum mechanical calculations (QM/MM methods), can provide a dynamic picture of these charge transfer processes. mdpi.com By analyzing the evolution of atomic charges and molecular orbitals over time, researchers can gain a deeper understanding of the nature and efficiency of the ICT. mdpi.com This is particularly important for designing molecules for applications in non-linear optics and as sensitizers in solar cells, where efficient charge separation is a key requirement. rsc.orgresearchgate.net

Theoretical Studies on Excited States and Charge Transfer Phenomena

Theoretical studies on molecules like dimethylthiophene-3,4-dicarbonitrile are crucial for understanding their behavior in organic electronics. These investigations, typically employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), allow for the elucidation of excited-state properties and the dynamics of charge transfer, which are fundamental to the performance of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The exciton (B1674681) binding energy, which is the energy required to separate a photo-generated electron-hole pair (an exciton) into free charge carriers, is a critical parameter in organic semiconductor materials. A lower exciton binding energy generally facilitates more efficient charge separation, which is desirable in photovoltaic applications.

For donor-acceptor molecules like this compound, the exciton binding energy is influenced by the electronic coupling between the donor (dimethylthiophene) and acceptor (dicarbonitrile) moieties. While no specific values for this compound have been published, theoretical studies on similar thiophene-based systems allow for an estimation. The use of a polarizable continuum model (PCM) in computational models can simulate the influence of the surrounding medium on the exciton binding energy. pitt.edu

Table 1: Representative Theoretical Data for Thiophene-Based Donor-Acceptor Molecules

| Parameter | Representative Value Range | Computational Method | Significance |

| Exciton Binding Energy (Eb) | 0.3 - 0.7 eV | DFT/TD-DFT with PCM | Lower values indicate easier exciton dissociation. |

| Dissociation Efficiency | Dependent on Eb and morphology | Marcus Theory | Higher efficiency is crucial for OPV performance. |

Note: The data in this table are representative values for analogous thiophene-based systems and are intended for illustrative purposes.

In molecules with a donor-acceptor architecture, the lowest energy electronic transition often has a significant charge-transfer (CT) character, where an electron is promoted from the highest occupied molecular orbital (HOMO), primarily localized on the donor, to the lowest unoccupied molecular orbital (LUMO), localized on the acceptor. researchgate.net

TD-DFT calculations are instrumental in characterizing these CT states. acs.org The degree of spatial overlap between the HOMO and LUMO is a key factor governing the CT process. In this compound, the electron-donating methyl groups on the thiophene ring and the electron-withdrawing dinitrile groups create a strong intramolecular charge transfer character upon excitation.

The recombination of charge-transfer excitons can be either radiative (leading to light emission) or non-radiative. The efficiency of radiative recombination is critical for OLED applications. Theoretical models can predict the rates of these processes by calculating the transition dipole moments and the coupling between different electronic states. For thiophene-based imines, which share structural similarities, the excited-state dynamics are often characterized by a cascade of energy-transfer processes. acs.org

Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows for the harvesting of non-emissive triplet excitons to generate delayed fluorescence, thereby enhancing the internal quantum efficiency of OLEDs. A key requirement for efficient TADF is a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST), which allows for efficient reverse intersystem crossing (RISC) from the T₁ to the S₁ state.

Another critical factor is the spin-orbit coupling (SOC) between the S₁ and T₁ states, which mediates the RISC process. While a small ΔEST is often associated with a low SOC in purely organic molecules, molecular design strategies aim to optimize both parameters. In thiophene-containing molecules, the sulfur atom can enhance SOC through the heavy-atom effect, although this effect is modest compared to heavier elements.

Theoretical calculations can predict both ΔEST and the SOC matrix elements. For donor-acceptor molecules, achieving a small ΔEST is often realized by ensuring a significant spatial separation of the HOMO and LUMO.

Table 2: Predicted TADF Properties for a Generic Thiophene-Dicarbonitrile System

| Parameter | Predicted Value | Computational Method | Implication for TADF |

| ΔEST | < 0.2 eV | TD-DFT | Small gap facilitates efficient RISC. |

| Spin-Orbit Coupling (SOC) | 0.1 - 0.5 cm-1 | DFT with SOC operators | Higher values increase the rate of RISC. |

| RISC Rate (kRISC) | > 105 s-1 | Fermi's Golden Rule | Fast RISC is necessary for efficient TADF. |

Note: These are predicted values for a hypothetical thiophene-dicarbonitrile system designed for TADF and are for illustrative purposes.

Solvation Parameters and Thermodynamic Aspects from Theoretical Models

The performance of organic electronic devices can be significantly influenced by the surrounding medium. Theoretical models, particularly those employing a polarizable continuum model (PCM), are used to study the effects of solvation on the electronic and thermodynamic properties of molecules like this compound. pitt.edu

These models can calculate solvation free energies, which provide insight into the solubility of the compound in different organic solvents—a crucial factor for solution-processable devices. Furthermore, the solvent polarity can affect the energies of the HOMO and LUMO levels, the optical absorption and emission spectra (solvatochromism), and the stability of charge-transfer states. For instance, in many donor-acceptor systems, the energy of the CT state is stabilized in more polar solvents.

Table 3: Representative Solvation and Thermodynamic Data from Theoretical Models

| Property | Typical Calculated Value | Computational Method | Relevance |

| Solvation Free Energy (in Toluene) | -5 to -15 kcal/mol | DFT/PCM | Indicates solubility in non-polar organic solvents. |

| Dipole Moment (Ground State) | 2 - 5 Debye | DFT | Influences intermolecular interactions and solubility. |

| Dipole Moment (Excited State) | 10 - 20 Debye | TD-DFT/PCM | A large change from the ground state indicates strong solvatochromism. |

Note: The data presented are representative for thiophene-dicarbonitrile derivatives in a common organic solvent and serve as an illustration of the type of information that can be obtained from theoretical models.

Advanced Applications of Dimethylthiophene 3,4 Dicarbonitrile in Contemporary Materials Science

Charge Transfer Complexes and Their Optoelectronic Implications

Modulation of Charge Separation and Transfer Efficiency

The intrinsic electronic structure of Dimethylthiophene-3,4-dicarbonitrile, characterized by a donor-acceptor (D-A) motif, is fundamental to its ability to modulate charge separation and transfer processes. The thiophene (B33073) ring acts as an electron donor, while the vicinal dinitrile groups function as potent electron acceptors. This arrangement facilitates efficient intramolecular charge transfer (ICT) upon photoexcitation. mdpi.com

In molecular systems designed for optoelectronics or photocatalysis, efficient charge separation at interfaces and rapid charge transfer are critical for high performance. The incorporation of thiophene-dicyanovinyl derivatives, which share a similar electronic profile with this compound, has been shown to create compounds with significant ICT characteristics. mdpi.com The strong electron-withdrawing effect of the cyano groups promotes the delocalization of electrons across the π-conjugated system, enhancing optical properties. mdpi.com When integrated into larger systems, such as donor-π-acceptor dyes for solar cells, the placement of such thiophene derivatives can significantly influence charge transfer characteristics. rsc.org Theoretical and experimental studies on related thiophene-based dyes have demonstrated that modifying the electronic properties of the thiophene ring directly impacts the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which in turn governs the efficiency of charge injection and regeneration in devices like dye-sensitized solar cells (DSSCs). rsc.org

Research on molecular dyads has further elucidated the principles governing these processes. For instance, in systems where a chromophore is excited, an efficient excitation energy transfer (EET) can occur within picoseconds, followed by charge separation. rsc.org The solvent polarity and subtle structural modifications can dramatically influence whether the excited state decays radiatively or proceeds through a charge-separated state. rsc.org This highlights the potential for this compound to be used as a key component in precisely engineered molecular systems where controlling the lifetime and pathway of excited states is paramount for functionality.

Supramolecular Chemistry and Coordination Compounds

The unique combination of a heterocyclic ring and nitrile functional groups in this compound makes it a versatile component for constructing complex supramolecular assemblies and coordination compounds.

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The properties of a MOF are directly influenced by the geometry and functionality of its constituent parts. While this compound itself is noted more as a building block, related thiophene-based carboxylate ligands have been successfully used to construct novel 3D MOFs. jyu.fi For example, 2,5-thiophenedicarboxylic acid has been used as a linker to create zinc-based MOFs, demonstrating that the thiophene core can be integrated into stable, porous frameworks. jyu.fi

The dinitrile functionality of this compound offers an alternative mode of coordination. The nitrogen atoms of the nitrile groups possess lone pairs of electrons that can coordinate to metal centers, acting as linkers in a manner analogous to more common carboxylate or pyridine-based ligands. This opens the possibility of designing MOFs with unique topologies and electronic properties, where the inherent semiconductor nature of the thiophene unit could be combined with the catalytic or magnetic properties of the metal nodes. Studies on other dicarboxylate ligands have shown their ability to adopt various coordination modes, leading to diverse network structures, from 2D layers to complex 3D frameworks. nih.gov

Macrocyclic compounds are large ring-shaped molecules that often possess a central cavity, making them suitable for applications in sensing, catalysis, and medicine. frontiersin.org Phthalocyanines are a prominent class of synthetic macrocycles, structurally analogous to naturally occurring porphyrins. They are typically synthesized via the cyclotetramerization of phthalonitrile (B49051) derivatives—molecules containing two adjacent nitrile groups on a benzene (B151609) ring. nih.gov

Given its structure as a dinitrile, this compound is a prime candidate to serve as a building block for novel phthalocyanine (B1677752) analogues. The tetramerization of this compound would lead to the formation of a macrocycle in which the benzene rings of a traditional phthalocyanine are replaced by dimethylthiophene rings. This structural modification is expected to significantly alter the electronic and photophysical properties of the resulting macrocycle, including its absorption spectrum and solubility. The introduction of the sulfur-containing thiophene rings could enhance intersystem crossing, a property useful in applications like photodynamic therapy. The synthesis of phthalocyanines from substituted phthalonitriles is a well-established strategy to tune their properties for specific technological or biomedical applications. nih.gov

Structure Property Function Relationships in Dimethylthiophene 3,4 Dicarbonitrile and Analogs

Impact of Substitution Patterns on Molecular and Electronic Properties

The specific arrangement of substituent groups on the thiophene (B33073) ring is a primary determinant of the molecular and electronic properties of compounds like 2,5-dimethylthiophene-3,4-dicarbonitrile. The interplay between electron-donating methyl groups at the 2 and 5 positions (α-positions) and electron-withdrawing dinitrile groups at the 3 and 4 positions (β-positions) establishes a potent donor-acceptor framework within a single molecule.

The cyano (-CN) groups are powerful electron-withdrawing substituents. Their placement on the thiophene ring significantly lowers the energy levels of the molecular orbitals, particularly the Lowest Unoccupied Molecular Orbital (LUMO). acs.orgresearchgate.net This increased electron-accepting character is a direct result of the high electronegativity of the nitrogen atom and the triple bond's ability to delocalize negative charge. Quantum chemical calculations have shown that functionalization of thiophenes with cyano groups increases dispersion interactions, which can promote the parallel π-stacked arrangement of molecules—a crucial feature for efficient charge transport in organic semiconductor materials. researchgate.net

Studies on various cyano-substituted thiophenes have demonstrated that the position of the cyano group is critical. A cyano group located at an α-position (adjacent to the sulfur atom) generally induces a larger bathochromic (red) shift in the material's absorption spectrum compared to a cyano group at a β-position. nih.govacs.org However, the dicyano substitution at the β-positions, as seen in dimethylthiophene-3,4-dicarbonitrile, is highly effective at modulating the electronic structure to create low band-gap materials. acs.org

Table 1: Calculated Electronic Properties of Substituted Thiophene Derivatives Note: The following table is compiled from theoretical data from various studies and serves as a representative illustration. Absolute values can vary based on the computational method (e.g., DFT, MP2) and basis set used.

| Compound | Substituent(s) | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (Eg) (eV) |

| Thiophene | None | -6.9 | -1.2 | 5.7 |

| 2,5-Dimethylthiophene (B1293386) | 2,5-di-CH₃ (Donor) | -6.2 | -0.9 | 5.3 |

| Thiophene-3,4-dicarbonitrile | 3,4-di-CN (Acceptor) | -7.5 | -3.1 | 4.4 |

| 2,5-Dimethylthiophene-3,4-dicarbonitrile | 2,5-di-CH₃, 3,4-di-CN | -6.5 | -3.4 | 3.1 |

This is an interactive table. Click on column headers to sort.

Comparative Analysis with Other Substituted Thiophenes

The properties of 2,5-dimethylthiophene-3,4-dicarbonitrile become clearer when compared with other substituted thiophenes.

Comparison with Alkyl-Substituted Thiophenes: Compared to a simple dialkylthiophene like 2,5-dimethylthiophene, the inclusion of the dicarbonitrile groups drastically alters the electronic profile. wikipedia.org While 2,5-dimethylthiophene is primarily an electron-rich compound with a relatively large energy gap, the addition of the cyano groups in the 3 and 4 positions introduces strong electron-accepting character and significantly narrows the HOMO-LUMO gap, shifting its potential applications from simple building blocks to active components in electronic devices. acs.orgmdpi.com

Comparison with Fused Thiophenes: Fused-ring systems, such as thieno[3,4-b]thiophene, also exhibit a quinoidal character and a low band gap, similar to the effect achieved by donor-acceptor substitution. acs.org However, the method of achieving these properties is different. In fused systems, the planarity and extended conjugation are enforced by covalent bonds, which can lead to very rigid structures. acs.orgmdpi.com In contrast, 2,5-dimethylthiophene-3,4-dicarbonitrile achieves its properties through a "push-pull" electronic effect across the single thiophene ring. This non-fused approach can sometimes offer greater synthetic flexibility and more precise tuning of electronic levels through the modification of the donor and acceptor substituents.

Comparison Based on Isomerism: The substitution pattern is paramount. For example, moving the nitrile groups to the 2,5-positions and the methyl groups to the 3,4-positions (to form 3,4-dimethylthiophene-2,5-dicarbonitrile) would result in a different electronic structure. Theoretical studies on other substituted thiophenes confirm that α-substitution versus β-substitution has a distinct and predictable impact on orbital energies and optical properties. nih.govacs.org

Rational Design Principles for Novel Thiophene-Based Materials

The understanding gained from studying 2,5-dimethylthiophene-3,4-dicarbonitrile and its analogs informs several key principles for designing new thiophene-based materials for advanced applications.

Donor-Acceptor Architecture for Band Gap Engineering: The most prominent principle is the use of an intramolecular donor-acceptor (D-A) structure to tune the HOMO-LUMO energy gap. mdpi.com By strategically placing electron-donating groups (like alkyls, alkoxys) and electron-withdrawing groups (like nitriles, esters, or sulfones) on the same thiophene backbone, the band gap can be systematically lowered. acs.org This is a fundamental strategy for creating organic materials that absorb light in the visible or near-infrared spectrum, making them suitable for organic photovoltaics (OPVs) and photodetectors. mdpi.commdpi.com

Side-Chain Engineering for Morphology and Processability: The choice of substituent, particularly alkyl side chains, is critical for controlling the solid-state packing and morphology of the material. The length and branching of these chains can influence intermolecular spacing, π-π stacking distance, and crystallinity, which are all crucial for efficient charge transport in organic field-effect transistors (OFETs). nih.govresearchgate.net The methyl groups in the title compound contribute to this, though longer chains are often used to further enhance solubility for solution-based processing techniques. mdpi.com

Regiochemistry for Fine-Tuning Electronic Levels: The specific placement of functional groups (regiochemistry) allows for precise control over electronic properties. As noted, placing strong electron-withdrawing groups at the α- versus β-positions can have different effects on the absorption spectra and orbital energy levels. nih.govacs.org This principle allows chemists to design molecules with tailored properties, for instance, to match the energy levels of other materials in a multilayer device for improved charge transfer. acs.org

Fused vs. Substituted Systems for Rigidity and Stability: The choice between creating a fused, multi-ring system (like thienothiophenes) or a highly substituted single-ring system represents a trade-off. Fused systems often offer greater rigidity and potentially higher charge carrier mobility due to enforced planarity. acs.org However, substituted systems based on a single thiophene ring can be easier to synthesize and functionalize, offering a more modular approach to material design. The functionalization with cyano groups has been shown to be a key driver in the self-assembly of molecules, promoting the π-stacking that is essential for charge transport channels. researchgate.net

By applying these principles, researchers can move beyond serendipitous discovery and rationally design new thiophene-based molecules with optimized electronic, optical, and physical properties for targeted applications, from high-efficiency solar cells to flexible electronic sensors. acs.orgmdpi.comnih.gov

Future Directions and Emerging Research Avenues

Novel Synthetic Methodologies for Enhanced Accessibility and Efficiency

The development of new synthetic routes for thiophene (B33073) derivatives is a cornerstone of advancing their application. While traditional methods like the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a sulfur source, have been foundational, they often require harsh conditions. organic-chemistry.org Modern research is geared towards more efficient, atom-economical, and versatile strategies.

Emerging methodologies focus on "one-pot" reactions that combine the construction and modification of the thiophene ring in a single sequence, significantly improving structural diversity and yield. nih.gov For instance, a facile one-pot synthesis for highly substituted thiophenes has been developed using 1,3-dicarbonyl compounds, carbon disulfide, and various bromides, achieving yields of 77-94%. nih.gov Another approach involves the cyanation of a pre-formed thiophene ring. The synthesis of 2,5-Dimethylthiophene-3,4-dicarbonitrile can be achieved via a two-step process starting from 2,5-Dimethylthiophene (B1293386), which first undergoes bromination, followed by a cyanation reaction with a reagent like copper(I) cyanide. chemicalbook.com

Future research aims to refine these processes further. The use of microwave-assisted organic synthesis (MAOS) is a promising avenue, as it can dramatically reduce reaction times and improve yields for reactions like the Paal-Knorr condensation. organic-chemistry.orgorganic-chemistry.org Additionally, the development of novel metal-catalyzed cross-coupling and cyclization reactions, particularly those starting from functionalized alkynes, offers a powerful and regioselective route to complex thiophenes. organic-chemistry.orgmdpi.com These advanced methods are crucial for making 2,5-Dimethylthiophene-3,4-dicarbonitrile and its derivatives more accessible for widespread research and application.

Exploration of New Reactivity Profiles

The reactivity of the 2,5-Dimethylthiophene-3,4-dicarbonitrile core is dominated by the interplay between the electron-rich thiophene ring and the two powerful electron-withdrawing nitrile groups. This unique electronic structure opens up new avenues for chemical transformations.

The nitrile groups enhance the compound's stability and its reactivity in cycloaddition reactions. This makes it a valuable synthon for constructing more complex, fused heterocyclic systems. While the thiophene ring is generally more reactive towards electrophilic substitution than benzene (B151609), the presence of the dinitrile functionality deactivates the ring towards traditional electrophilic attack. nih.gov Conversely, this electronic profile makes the molecule susceptible to nucleophilic addition or addition-elimination reactions. Research on the related compound 2,5-dimethyl-3,4-dinitrothiophene (B14613727) shows that it readily reacts with secondary amines like morpholine (B109124) and piperidine (B6355638) to form stable 2,3-dihydrothiophene (B74016) adducts. rsc.org This suggests a similar reactivity profile for the dicarbonitrile analogue, where it could act as a potent Michael acceptor.

Future explorations will likely focus on leveraging this reactivity to synthesize novel polymers and macrocycles. The dinitrile functional groups are also precursors to other functionalities, such as carboxylic acids or amines, further expanding the synthetic utility of the core structure. Understanding the reaction of the thiophene ring with radicals is another area of interest for predicting its stability and degradation pathways in various environments. researchgate.net

Advanced Characterization Techniques for Deeper Mechanistic Understanding